{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid
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Overview
Description
“{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid” is a chemical compound with the CAS Number: 2377608-71-2 . It has a molecular weight of 286.16 and its molecular formula is C12H19BO5S . The IUPAC name for this compound is (3-methyl-4-((neopentyloxy)sulfonyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 286.15 . It should be stored in a refrigerated environment .Scientific Research Applications
Aryl Methyl Sulfone Construction
A significant application involves the construction of aryl methyl sulfones through a three-component cross-coupling protocol. This method utilizes boronic acids, sodium metabisulfite, and dimethyl carbonate, leveraging inorganic sodium metabisulfite as an eco-friendly sulfur dioxide source. Such transformations highlight the role of boronic acids in synthesizing diverse functional methyl sulfones, useful in pharmaceuticals and other chemical industries (Ming Wang, Jiaoyan Zhao, Xuefeng Jiang, 2019).
Nickel(II)-Catalyzed Synthesis of Sulfinates
Another application is found in the nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, demonstrating the conversion of these acids into sulfinate salts. This process facilitates the creation of valuable sulfonyl-containing groups like sulfones, sulfonamides, and sulfonyl fluorides, showcasing the versatility of boronic acids in synthesizing compounds with potential pharmaceutical applications (Pui Kin Tony Lo, Yiding Chen, M. Willis, 2019).
Spectroscopic and Structural Analysis
The study of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE) provides insight into the structural, electronic, and spectroscopic properties of boronic acid derivatives. Through experimental and theoretical analysis, including NMR and UV–Vis spectroscopy, the work elucidates the conformational stability and electronic characteristics of such compounds, contributing to our understanding of their chemical behavior and potential applications in sensing or material science (E. Tanış, E. B. Şaş, M. Kurban, M. Kurt, 2018).
Boronic Acid Catalysis
Boronic acids serve as catalysts in various organic reactions, highlighting their role beyond reagents in transition metal-catalyzed transformations. Their ability to form reversible covalent bonds with hydroxy groups is exploited in electrophilic and nucleophilic modes of activation, paving the way for the synthesis of amides, cycloadditions, and conjugate additions. This catalytic activity underscores the utility of boronic acids in developing mild and selective reaction conditions for organic synthesis (D. Hall, 2019).
Cyclic Boron Esterification
The cyclic esterification of aryl boronic acids with dihydric alcohols presents a method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This innovative approach demonstrates how modifications to boronic acids can significantly alter the optical properties of materials, offering new avenues for the development of advanced optical materials and sensors (Kai Zhang, Q. Sun, L. Tang, Yanhui Wang, Xiaojing Fan, Linxi Liu, S. Xue, Wenjun Yang, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is xanthine oxidoreductase (XOR) . XOR is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . Overproduction of uric acid leads to conditions such as gout .
Mode of Action
This compound acts as an inhibitor of XOR . It binds tightly to both the active sulfo-form and the inactive desulfo-form of the enzyme . This interaction inhibits the activity of XOR, thereby reducing the production of urate .
Biochemical Pathways
The inhibition of XOR by this compound affects the purine degradation pathway . This pathway is responsible for the breakdown of purine nucleotides, leading to the production of uric acid . By inhibiting XOR, the compound prevents the conversion of hypoxanthine and xanthine to uric acid, reducing urate production .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by high bioavailability and hepatic excretion . The compound is absorbed rapidly when administered orally, with a bioavailability of 84.1% . It is hardly excreted via the kidneys but is mainly cleared via the liver .
Result of Action
The inhibition of XOR by this compound results in a decrease in the production of uric acid . This leads to a reduction in the plasma urate levels and urinary excretion of urate and allantoin, accompanied by an increase in the excretion of hypoxanthine and xanthine .
Properties
IUPAC Name |
[4-(2,2-dimethylpropoxysulfonyl)-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADKSRKJNPZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)OCC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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